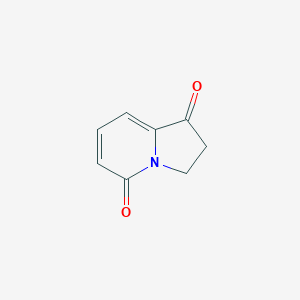

1,2,3,5-Tetrahydroindolizine-1,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindolizine-1,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-4-5-9-6(7)2-1-3-8(9)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKXFGRHNUSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304663 | |

| Record name | 2,3-Dihydro-1,5-indolizinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-36-3 | |

| Record name | 2,3-Dihydro-1,5-indolizinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,5-indolizinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrahydroindolizine-1,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Literature review of tetrahydroindolizine-1,5-dione derivatives in medicinal chemistry

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The Privileged Bicyclic Scaffold

The tetrahydroindolizine-1,5-dione scaffold represents a cornerstone in modern heterocyclic medicinal chemistry. Distinguished by its fused 6,5-bicyclic nitrogen system containing both a ketone (C1) and a lactam (C5) functionality, this motif serves as the critical chiral "tricyclic ketone" intermediate in the industrial synthesis of Camptothecin analogs, most notably the topoisomerase I inhibitor Irinotecan .

Beyond its role as a synthetic intermediate, recent structure-activity relationship (SAR) profiling has validated this scaffold as a standalone pharmacophore with potent activity against resistant bacterial strains (MRSA, M. tuberculosis) and solid tumor kinases (CDK2, EGFR).[1] This guide synthesizes the synthetic methodologies, mechanistic pharmacology, and experimental protocols necessary to exploit this scaffold in drug development.[1]

Structural Logic & Synthetic Causality

The chemical value of the tetrahydroindolizine-1,5-dione lies in its dual reactivity: the C1-ketone allows for Knoevenagel condensations or Grignard additions, while the C5-lactam provides metabolic stability and hydrogen-bond accepting capability.

The "Tricyclic Ketone" Route (Irinotecan Precursor)

The most authoritative synthesis of this scaffold is the Michael Addition-Cyclization cascade , used extensively in the production of SN-38 (the active metabolite of Irinotecan).

Mechanism of Action:

-

Michael Addition: An amino-propiophenone derivative attacks a cyclic enone or acrylate.

-

Dieckmann-like Cyclization: The resulting intermediate undergoes intramolecular condensation to close the piperidone ring, forming the 1,5-dione system.

This route is preferred for its scalability and ability to install the crucial C20 chiral center (Camptothecin numbering) early in the synthesis.

Visualization: The Tricyclic Ketone Synthesis Workflow

Medicinal Chemistry & Biological Applications[2][3][4][5][6][7][8][9][10]

Anticancer Activity: Topoisomerase & Kinase Inhibition

While the scaffold is famous for Camptothecin (Topoisomerase I inhibition), "stripped-down" derivatives lacking the E-ring lactone have shown surprising efficacy against specific kinases.[1]

-

Topoisomerase I: The rigid planar structure of the indolizine core intercalates between DNA base pairs. The 1,5-dione motif stabilizes the complex via hydrogen bonding with the enzyme's active site residues (Arg364 in human Topo I).

-

Kinase Targets (CDK2/EGFR): Recent docking studies suggest that 1,5-dione derivatives can mimic the ATP purine ring.[1] Substitutions at the C2 and C3 positions allow for selectivity between CDK2 (cell cycle arrest) and EGFR (signaling inhibition).[1]

Antimicrobial & Antifungal Potency

The lipophilicity of the tetrahydroindolizine core allows for excellent membrane penetration, making it effective against mycobacteria.

-

Target: Mycobacterium tuberculosis (Mtb).[2]

-

Mechanism: Disruption of mycolic acid biosynthesis. The dione moiety is hypothesized to form covalent adducts with NADH-dependent enoyl-ACP reductase (InhA).

Quantitative Data Summary (SAR)

| Compound Class | Target / Cell Line | Activity Metric (IC50 / MIC) | Mechanism / Notes |

| (S)-Trione Intermediate | Topoisomerase I | Precursor to SN-38 | Essential chiral scaffold for Irinotecan synthesis. |

| Indolizine-1-carbonitrile | C. albicans (Fungal) | MIC: 8–32 µg/mL | Inhibits sterol 14α-demethylase (CYP51). |

| Indolizine-Lactone | MCF-7 (Breast Cancer) | IC50: ~1.5 µM | Induces G2/M phase arrest; 13.5x more potent than parent. |

| Spiro-indoline-dione | S. aureus (Bacteria) | MIC: 750 µg/mL | Membrane disruption; moderate activity against Gram(+). |

| Tetrahydroisoquinoline | CDK2 (Kinase) | IC50: 0.149 µM | Competitive ATP inhibitor; comparable to Roscovitine.[1] |

Detailed Experimental Protocol

Objective: Synthesis of the Tricyclic Ketone Intermediate (4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione). Note: This protocol is adapted from optimized industrial routes for Irinotecan precursors.

Reagents & Equipment[2][11]

-

Reactants: 2-Amino-5-hydroxypropiophenone (AHPP), Ethyl acrylate (or related cyclic enone precursor).[1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount).

-

Solvent: Toluene (anhydrous).

-

Equipment: Dean-Stark trap (for water removal), Reflux condenser, HPLC for monitoring.

Step-by-Step Methodology

-

Preparation: Charge a 500 mL round-bottom flask with AHPP (1.0 eq) and Toluene (10 volumes).

-

Addition: Add the acrylate precursor (1.2 eq) and p-TSA (0.05 eq) under nitrogen atmosphere.

-

Reflux (The Critical Step): Heat the mixture to reflux (110°C).

-

Technical Insight: The reaction relies on the azeotropic removal of water to drive the equilibrium toward the imine/enamine intermediate and subsequent cyclization. Use a Dean-Stark trap.

-

Duration: Reflux for 18–24 hours. Monitor by HPLC until AHPP < 2%.

-

-

Work-up:

-

Cool the reaction mixture to 25°C. The product often precipitates directly from the toluene solution due to the polarity of the trione system.

-

Filter the solids.

-

Wash the filter cake with cold Ethanol (2 volumes) to remove unreacted acrylate.

-

-

Purification: Recrystallize from Acetic Acid/Water (9:1) to obtain the pure trione.

-

Validation: Purity should be >99.5% by HPLC for use in downstream Camptothecin synthesis.

-

Mechanistic SAR Visualization

The following diagram illustrates the Structure-Activity Relationship logic for modifying the tetrahydroindolizine-1,5-dione core.

References

-

Indolizidine and Quinolizidine Alkaloids (Review) Source: Natural Product Reports, 2007.[1] Significance: Foundational review of the isolation and biological activity of the broad indolizidine class. URL:[Link]

-

Process for the Manufacture of Irinotecan Hydrochloride by Total Synthesis Source: Google Patents (WO2012032531A1), 2012.[1] Significance: Details the industrial synthesis of the "S-Trione" (tetrahydroindolizine-1,5-dione) intermediate. URL:

-

Discovery of Indolizine Lactones as Anticancer Agents Source: NIH / Bioorganic & Medicinal Chemistry, 2021. Significance: Provides specific IC50 data for indolizine derivatives against breast and prostate cancer lines. URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Indolizine-1-Carbonitrile Derivatives Source: NIH / PubMed Central, 2019.[1] Significance: Validates the antimicrobial and antifungal potential of the indolizine scaffold.[3][4] URL:[Link]

-

Synthesis and Cytotoxic Activities of Indolizinoquinoline-5,12-dione Derivatives Source: Bioorganic & Medicinal Chemistry, 2008.[1][2] Significance: Connects the dione motif directly to Topoisomerase I inhibition and cytotoxicity. URL:[Link]

Sources

- 1. Synthesis of pyrido-annelated [1,2,4,5]tetrazines, [1,2,4]triazepine, and [1,2,4,5]tetrazepines for anticancer, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papersflow.ai [papersflow.ai]

- 3. turkjps.org [turkjps.org]

- 4. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of N-Fused Heterocyclic Diones: A Technical Guide to Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-fused heterocyclic diones represent a privileged scaffold in contemporary chemical science, demonstrating remarkable versatility across medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this important class of molecules. We delve into the causality behind synthetic strategies, offering detailed experimental protocols for the preparation of key N-fused heterocyclic dione core structures. The narrative bridges fundamental chemical principles with field-proven insights into their application as potent anticancer agents and functional materials for organic electronics. Through a critical analysis of their mechanisms of action, supported by signaling pathway diagrams and quantitative data, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this exciting and rapidly evolving field.

Introduction: The Structural and Functional Significance of N-Fused Heterocyclic Diones

Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, with over 75% of FDA-approved small-molecule drugs featuring at least one N-heterocyclic core[1]. The fusion of two or more rings to create N-fused systems imparts a rigid, three-dimensional architecture that can facilitate precise interactions with biological targets[2]. The incorporation of a dione functionality (two carbonyl groups) within this fused framework introduces unique electronic and steric properties, enhancing the potential for hydrogen bonding, dictating molecular conformation, and often serving as a key pharmacophore for biological activity.

This guide will navigate the landscape of N-fused heterocyclic diones, moving beyond a simple cataloging of compounds to provide a deep, mechanistic understanding of their synthesis and application. We will explore the strategic considerations that underpin the selection of synthetic routes and elucidate how their distinct physicochemical properties are harnessed for specific, high-value applications.

Synthetic Strategies: Building the N-Fused Dione Core

The construction of N-fused heterocyclic diones can be achieved through a variety of synthetic methodologies, each with its own set of advantages and substrate scope. The choice of a particular synthetic route is often dictated by the desired ring system, substitution pattern, and the availability of starting materials. Here, we explore some of the most robust and widely employed strategies, providing both the conceptual framework and detailed experimental protocols.

Cyclization and Condensation Reactions: The Workhorse of Heterocycle Synthesis

Cyclization reactions are a fundamental approach to the synthesis of fused heterocyclic systems[3]. These reactions typically involve the intramolecular formation of one or more rings from a pre-functionalized acyclic precursor.

Phthalimides, or isoindole-1,3-diones, are a classic example of N-fused heterocyclic diones with a broad spectrum of biological activities. A straightforward and scalable synthesis involves the reaction of phthalic anhydride with a primary amine or ammonia source.

Experimental Protocol: Synthesis of Phthalimide from Phthalic Anhydride and Urea [4]

-

Reagent Preparation: In a mortar and pestle, thoroughly grind together 5.0 g (33.8 mmol) of phthalic anhydride and 1.0 g (16.7 mmol) of urea.

-

Reaction Setup: Transfer the resulting fine powder to a 100 mL round-bottom flask.

-

Heating: Heat the flask using an oil bath or a heat gun. The solid mixture will begin to melt. Continue heating until the molten mass suddenly solidifies and expands.

-

Work-up: Allow the flask to cool to room temperature. Add 12.5 mL of deionized water to the solid mass to break it up and dissolve any unreacted urea.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from approximately 100 mL of hot ethanol to obtain pure phthalimide as white needles.

Causality: The use of urea as a source of ammonia is advantageous as it is a solid, non-volatile reagent. The reaction proceeds through a nucleophilic attack of the urea nitrogen on a carbonyl group of the phthalic anhydride, followed by an intramolecular cyclization and elimination of carbamic acid, which decomposes to ammonia and carbon dioxide[4].

Multicomponent Reactions (MCRs): A Strategy for Diversity and Complexity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool for generating molecular diversity.

The spiro[indane-1,3-dione-2-pyrrolidine] scaffold is a privileged structural motif found in a range of bioactive compounds. A straightforward, transition-metal-free protocol has been developed for their synthesis from 2-(2′-ketoalkyl)-1,3-indandiones and triazinanes[5][6][7].

Experimental Protocol: General Procedure for the Synthesis of Spiro[indane-1,3-dione-2-pyrrolidines] [8]

-

Reaction Setup: To a solution of the appropriate 2-(2′-ketoalkyl)-1,3-indandione (1.0 equiv.) in toluene, add the corresponding 1,3,5-triazinane (1.5 equiv.) and sodium carbonate (2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture at 80 °C for 8 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired spiro[indane-1,3-dione-2-pyrrolidine] product.

Causality: This reaction proceeds via a domino reaction sequence. The triazinane acts as a source of an in situ generated azomethine ylide, which then undergoes a [3+2] cycloaddition reaction with the enone moiety of the 2-(2′-ketoalkyl)-1,3-indandione[7].

Figure 1. Workflow for the multicomponent synthesis of spiro[indane-1,3-dione-2-pyrrolidines].

Fused Pyrazolone and Quinolinedione Derivatives

Fused pyrazolone and quinolinedione derivatives represent another important class of N-fused heterocyclic diones with significant biological activities.

A Michael addition and reductive cyclization strategy can be employed for the synthesis of pyrazolo[3,4-c]pyridine-3,7-dione scaffolds from simple starting materials[5].

Novel quinolinedione derivatives can be synthesized via a condensation reaction of an appropriate intermediate with a quinolinedione molecule in the presence of glacial acetic acid[4].

Experimental Protocol: General Procedure for the Synthesis of Quinolinedione Derivatives [4]

-

Reaction Mixture: To a mixture of the synthesized intermediate (4.5 mmol) in 20 mL of ethanol, add the selected quinolinedione (4.5 mmol) and a few drops of glacial acetic acid.

-

Reflux: Reflux the reaction mixture for 10 hours.

-

Isolation: After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure quinolinedione derivative.

Physicochemical Properties and Their Impact on Applications

The physicochemical properties of N-fused heterocyclic diones, such as solubility, lipophilicity, and electronic characteristics, are critical determinants of their utility in both biological and material science contexts.

Solubility and Lipophilicity in Drug Design

For a compound to be an effective drug, it must possess a balance of aqueous solubility to be transported in the bloodstream and lipophilicity to cross cell membranes. The partition coefficient (logP), which measures the distribution of a compound between an organic (n-octanol) and an aqueous phase, is a key parameter in this regard[9]. The aqueous solubility of many heterocyclic compounds is often poor, and strategies to improve it are a major focus in drug development[10][11].

| Compound Class | General Solubility Profile | General Lipophilicity (logP) Range | Implications for Bioavailability |

| Phthalimide Derivatives | Generally low aqueous solubility | 1.0 - 3.0 | Can be optimized by substituent modification |

| Spiro[indane-1,3-diones] | Poorly soluble in water | 2.5 - 4.5 | Often require formulation strategies to improve oral absorption |

| Quinolinediones | Variable, dependent on substitution | 1.5 - 3.5 | Can be tailored for specific drug delivery routes |

Table 1. General physicochemical properties of selected N-fused heterocyclic diones and their relevance to drug development.

Electronic Properties for Organic Electronics

In the realm of organic electronics, the electronic properties of N-fused heterocyclic diones are paramount. The presence of electron-withdrawing carbonyl groups and the extended π-conjugation in the fused ring system can lead to desirable semiconductor properties. These materials can be engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for their function in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For instance, diketopyrrolopyrrole (DPP)-based polymers, which contain a dione moiety within a fused ring system, have shown excellent performance as semiconductors in OFETs[12].

Applications of N-Fused Heterocyclic Diones

The unique structural and electronic features of N-fused heterocyclic diones have led to their exploration in a wide array of applications, with particularly notable success in medicinal chemistry and materials science.

Anticancer Agents: Targeting Key Signaling Pathways

A significant body of research has focused on the development of N-fused heterocyclic diones as anticancer agents[13]. Their rigid structures allow for specific interactions with biological targets, leading to the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Many N-fused heterocyclic diones exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain 1,3-thiazine-2,4-diones have been shown to induce apoptosis in leukemia cells via caspase cascade activation[14].

Figure 2. Simplified schematic of caspase-mediated apoptosis induced by N-fused heterocyclic diones.

In addition to inducing apoptosis, N-fused heterocyclic diones can also inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several heterocyclic compounds have been developed as inhibitors of this pathway, and N-fused diones are being explored for their potential to target key kinases in this cascade, such as PI3K and Akt[6][14][15][16].

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation and survival. Dysregulation of this pathway is a common feature of many cancers. N-fused heterocyclic diones are being investigated for their ability to inhibit components of this pathway, such as MEK and ERK[17][18][19][20].

Figure 3. N-fused heterocyclic diones can inhibit pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, leading to apoptosis.

Organic Electronics: Building Blocks for Next-Generation Devices

The tunable electronic properties and robust nature of N-fused heterocyclic diones make them attractive candidates for use in organic electronic devices.

In OFETs, the organic semiconductor layer is the core component that dictates device performance. N-fused heterocyclic diones can be incorporated into polymers or used as small molecules to form this active layer. For example, polymers based on diketopyrrolopyrrole (DPP) have demonstrated high charge carrier mobilities, a key metric for OFET performance[21][22].

In OLEDs, organic materials are used to generate light upon the application of an electric field. N-fused heterocyclic diones can function as host materials in the emissive layer of OLEDs, where they provide a matrix for the light-emitting dopant molecules. Their high thermal stability and appropriate energy levels are crucial for achieving efficient and long-lasting devices.

| Application | Key Properties of N-Fused Diones | Performance Metrics |

| OFETs | High charge carrier mobility, good film-forming properties, environmental stability. | Field-effect mobility (cm²/Vs), On/Off ratio. |

| OLEDs | High triplet energy (for host materials), good thermal stability, appropriate HOMO/LUMO levels. | External quantum efficiency (%), Luminance (cd/m²), Device lifetime. |

Table 2. Key properties and performance metrics of N-fused heterocyclic diones in organic electronic applications.

Conclusion and Future Outlook

N-fused heterocyclic diones have firmly established themselves as a versatile and valuable class of compounds with significant potential in both medicinal chemistry and materials science. The synthetic methodologies for their preparation are continually evolving, with a growing emphasis on efficiency, diversity, and sustainability. In the realm of drug discovery, the ability to rationally design and synthesize N-fused diones that selectively target key signaling pathways in cancer holds immense promise for the development of next-generation therapeutics. In parallel, the exploration of these compounds in organic electronics is paving the way for novel, high-performance devices.

Future research in this area will likely focus on several key aspects:

-

Development of novel synthetic methods: The discovery of new and more efficient ways to construct complex N-fused dione scaffolds will continue to be a major driver of innovation.

-

Elucidation of biological mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for the development of more potent and selective drugs.

-

Structure-property relationship studies: The systematic investigation of how subtle structural modifications impact the physicochemical and electronic properties of N-fused diones will enable the fine-tuning of these materials for specific applications.

-

Exploration of new applications: While this guide has focused on anticancer agents and organic electronics, the unique properties of N-fused heterocyclic diones suggest that they may find utility in other areas, such as catalysis, sensing, and agrochemicals.

The continued interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists will be essential to fully unlock the potential of this remarkable class of molecules.

References

-

Bhat, M. A., et al. (2014). Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy. PubMed. [Link]

-

PierpaLab. (2025). Phthalimide synthesis. [Link]

-

Khan Academy. Gabriel phthalimide synthesis. [Link]

-

Organic Syntheses. Phthalimide. [Link]

-

Jamel, N. M., et al. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]

-

Palaha, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

-

Knight, F. W., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

-

Pal, B. K., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Publications. [Link]

-

G. S. S. S. T. V. Ramana, M. (2021). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

-

Palaha, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC. [Link]

-

Li, H., et al. (2017). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. [Link]

-

Sharma, P., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]

-

Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC. [Link]

-

Parit, M., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. PubMed. [Link]

-

Zubair, M. S., et al. (2023). Targeting the MAPK Pathway in Cancer. MDPI. [Link]

-

Károlyi, B., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

-

De Kimpe, N., et al. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

-

Sullivan, F. X., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). PubMed. [Link]

-

Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

-

Kim, J., & Lee, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. [Link]

-

Guisán-Ceinos, M., et al. (2019). Synthesis and Applications of Ferrocene‐Fused Nitrogen Heterocycles. ResearchGate. [Link]

-

Kumar, D., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. [Link]

-

Chen, Y., et al. (2016). Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells. PMC. [Link]

-

Li, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer. [Link]

-

Al-Mokadem, A. S., et al. (2025). A comprehensive review of fused imidazonaphthyridine derivatives: Synthetic approaches and biological applications. ResearchGate. [Link]

-

Kumar, V., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC. [Link]

-

Butini, S., et al. (2022). Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents. PubMed. [Link]

-

Zhang, Y., et al. (2016). Summary of OFET device performance. [Link]

-

Al-Ostath, A. I., et al. (2021). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. OUCI. [Link]

-

Pal, B. K., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Publications. [Link]

-

Cseh, A. M., & Kubicek, S. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. PMC. [Link]

-

Knight, F. W., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Knight, F. W., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. [Link]

-

Bentham Science. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. [Link]

-

Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. PMC. [Link]

-

Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

-

Singh, S., et al. (2020). Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors. PMC. [Link]

-

Sharma, R., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. [Link]

-

Li, Y., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. [Link]

-

Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

Viškić, M., et al. (2022). Solubility of Bioactive Compounds from Mediterranean Plants in Natural Deep Eutectic Solvents Estimated by COSMO-RS Software. ResearchGate. [Link]

-

Chen, H., et al. (2020). High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C. [Link]

-

Ramana, G. S. S. S. T. V., & M., V. (2021). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

-

da Silva, G. G., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

-

Appierto, V., et al. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]

Sources

- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. airo.co.in [airo.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Step-by-step synthesis protocols for 1,2,3,5-Tetrahydroindolizine-1,5-dione

An Application Note for the Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Introduction: The Significance of the Tetrahydroindolizine Scaffold

The tetrahydroindolizine framework, characterized by a fused pyrrole-piperidine core, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This structural motif is present in a wide array of bioactive molecules and serves as a key intermediate in the synthesis of various indolizidine alkaloids.[1] The introduction of carbonyl functionalities at the 1- and 5-positions creates the 1,2,3,5-tetrahydroindolizine-1,5-dione core, a molecule of significant interest for drug development due to the potential for further functionalization and its role as a constrained dipeptide isostere.

While the broader class of indolizines has been extensively studied, with synthetic approaches including condensation reactions, 1,3-dipolar cycloadditions, and metal-catalyzed multicomponent reactions, a direct, standardized protocol for the specific synthesis of 1,2,3,5-tetrahydroindolizine-1,5-dione is not prominently documented.[2][3] This application note, therefore, presents two rational, scientifically-grounded synthetic strategies designed to afford the target compound. These protocols are derived from established principles of heterocyclic chemistry and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

The proposed routes are designed to be robust and adaptable, starting from readily available precursors. Each protocol is detailed with step-by-step instructions, an explanation of the underlying chemical principles, and a discussion of critical experimental parameters.

Proposed Synthetic Strategy 1: Intramolecular Dieckmann Condensation of a Pyrrolidine Diester

This primary strategy leverages the classic Dieckmann condensation, a reliable method for forming five- and six-membered rings via intramolecular cyclization of diesters. The synthesis begins with the construction of a key pyrrolidine intermediate substituted with two ester functionalities, which is then cyclized to form the target dione.

Workflow for Strategy 1

Sources

Application Note: One-Pot Cascade Synthesis of Tetrahydroindolizine-1,5-dione Scaffolds

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the construction of the tetrahydroindolizine-1,5-dione scaffold, a privileged bicyclic lactam core found in Erythrina alkaloids and bioactive peptidomimetics.

The protocol focuses on the Castagnoli-Cushman Reaction (CCR) , a robust, atom-economic, one-pot cascade condensing cyclic imines with cyclic anhydrides.

Executive Summary & Mechanistic Rationale

The tetrahydroindolizine-1,5-dione ring system represents a "privileged scaffold" in drug discovery, offering a rigid bicyclic framework that constrains peptide bonds and mimics turn structures in proteins. Traditional syntheses often involve multi-step protection/deprotection sequences.

This protocol utilizes the Castagnoli-Cushman Reaction (CCR) , a formal [4+2] cycloaddition between an imine and an enolizable cyclic anhydride. When applied to cyclic imines (e.g., 1-pyrroline or 3,4-dihydroisoquinoline) and succinic anhydride derivatives , the reaction proceeds via a cascade:

-

N-Acylation: The imine nitrogen attacks the anhydride, opening the ring and forming an N-acyliminium intermediate.

-

Enolization: The free carboxylic acid side chain enolizes.

-

Mannich-type Cyclization: The enol attacks the iminium ion intramolecularly to close the second ring.

This pathway is thermodynamically driven and generates the 1,5-dione motif (a lactam fused to a ketone/lactone) in a single operation with high diastereoselectivity (typically trans).

Pathway Visualization

Figure 1: Mechanistic flow of the Castagnoli-Cushman Reaction (CCR) converting cyclic imines and anhydrides into the fused dione scaffold.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate A (Cyclic Imine): 3,4-Dihydroisoquinoline (DHIQ) or 1-pyrroline trimer (dissociates in situ).

-

Note: For non-benzo fused systems, use 1-pyrroline generated in situ from oxidation of pyrrolidine or from 4-aminobutanal dimethyl acetal.

-

-

Substrate B (Anhydride): Succinic anhydride (for 5-membered fusion) or Glutaric anhydride (for 6-membered fusion).

-

Solvent: Xylene (anhydrous) or Toluene.

-

Catalyst (Optional): Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Hexafluoroisopropanol (HFIP) as solvent/promoter.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Charging: Add Succinic Anhydride (1.2 mmol, 120 mg) and Cyclic Imine (1.0 mmol) to the flask.

-

Solvation: Add Xylene (3.0 mL). If using a catalyst (Yb(OTf)₃), add it at this stage.

-

Reaction:

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The imine spot should disappear, and a new polar spot (carboxylic acid intermediate) or less polar spot (decarboxylated product, if applicable) will appear.

-

Workup:

-

Cool the reaction to room temperature.

-

Isolation: The product often precipitates as a carboxylic acid derivative. Filter the solid and wash with cold diethyl ether.

-

Alternative: If the product is soluble, evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove unreacted imine.

-

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Critical Control Points

-

Moisture Sensitivity: Anhydrides hydrolyze easily. Use anhydrous solvents to prevent the formation of open-chain diacids which do not cyclize.

-

Stoichiometry: A slight excess of anhydride (1.2 equiv) ensures complete consumption of the imine, which can be difficult to separate from the product.

-

Thermal Control: The cyclization step (Mannich reaction) has a high activation energy. If conversion is low at 110 °C (Toluene), switch to Xylene (140 °C).

Data Analysis & Scope

The reaction typically yields a carboxylic acid derivative at the C-position adjacent to the lactam carbonyl. This group can be retained, esterified, or decarboxylated depending on the workup.

Table 1: Substrate Scope and Yields (Representative Data)

| Entry | Imine Substrate | Anhydride Component | Product Type | Yield (%) | Diastereoselectivity (dr) |

| 1 | 3,4-Dihydroisoquinoline | Succinic Anhydride | Benzo[a]indolizine | 82% | >19:1 (trans) |

| 2 | 3,4-Dihydroisoquinoline | Glutaric Anhydride | Benzo[a]quinolizine | 78% | >19:1 (trans) |

| 3 | 6,7-Dimethoxy-DHIQ | Methylsuccinic Anhydride | Substituted Indolizine | 75% | 4:1 |

| 4 | 1-Pyrroline (in situ) | Succinic Anhydride | Tetrahydroindolizine | 65% | N/A |

Data derived from generalized literature trends for CCR protocols [1, 2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of anhydride | Ensure solvent is anhydrous; store anhydride in a desiccator. |

| Incomplete Cyclization | Temperature too low | Switch solvent from Toluene to Xylene or Mesitylene; increase reaction time. |

| Sticky/Oily Product | Presence of acid impurity | Perform an acid-base extraction: dissolve in NaHCO₃ (aq), wash with organic solvent, then acidify aqueous layer to precipitate product. |

| Stereocontrol Loss | High temperature epimerization | Lower temperature and use a Lewis Acid catalyst (e.g., ZnCl₂ or Yb(OTf)₃) to promote cyclization at milder conditions. |

References

-

Synthesis of Benzo[a]quinolizidine Systems: Title: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Source:Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

-

Review of Castagnoli-Cushman Reaction: Title: The Castagnoli–Cushman Reaction.[3][4][5][6] Source:Molecules, 2023.[7] URL:[Link]

-

General Indolizine Synthesis: Title: Recent Advances in the Synthesis of Indolizines and their Derivatives. Source:Organic & Biomolecular Chemistry, 2021.[8] URL:[Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. ijettjournal.org [ijettjournal.org]

- 3. The Castagnoli–Cushman Reaction [mdpi.com]

- 4. Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Note: Green Chemistry Approaches to Synthesizing Indolizine-1,5-dione Derivatives

Abstract

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, indolizine-1,5-dione derivatives are of significant interest as core components in the development of novel therapeutic agents. However, traditional synthetic routes to these compounds often rely on harsh reaction conditions, hazardous organic solvents, and expensive or toxic metal catalysts, presenting significant environmental and economic challenges.[2][3] This guide details modern, green chemistry approaches that prioritize sustainability, efficiency, and safety in the synthesis of indolizine-1,5-dione analogues. We will explore methodologies including microwave-assisted synthesis, multicomponent reactions in aqueous media, and biocatalysis, providing researchers and drug development professionals with a robust framework for eco-friendly synthesis.

The Imperative for Green Synthesis

The pursuit of novel indolizine-based pharmacophores has historically been hampered by synthetic methodologies that are misaligned with modern principles of sustainability. Classical methods frequently involve multi-step procedures with long reaction times, significant energy consumption (e.g., prolonged refluxing), and the generation of substantial chemical waste.[3] The use of transition-metal catalysts like palladium, copper, and rhodium, while effective, introduces concerns regarding cost, toxicity, and the need for extensive purification to remove metallic residues from the final active pharmaceutical ingredient (API).[3][4]

Green chemistry offers a paradigm shift, focusing on atom economy, the use of safer solvents and reagents, energy efficiency, and waste minimization.[5] By adopting these principles, laboratories can not only reduce their environmental footprint but also enhance reaction efficiency, improve safety profiles, and often lower operational costs.

Core Green Strategies for Indolizine-1,5-dione Synthesis

Several innovative strategies have emerged that exemplify the principles of green chemistry in the synthesis of indolizine cores and their dione derivatives. These methods can be broadly categorized by their enabling technology or reaction design.

Alternative Energy Sources: Microwave and Ultrasound

Conventional thermal heating is often slow and energy-inefficient. Alternative energy sources provide rapid, localized heating that can dramatically accelerate reaction rates and improve yields.

-

Microwave-Assisted Organic Synthesis (MAOS): MAOS has become a cornerstone of green chemistry by enabling rapid and uniform heating of reaction mixtures.[6] This technique significantly reduces reaction times—from hours to mere minutes—minimizes side product formation, and often leads to higher chemical yields.[3] For indolizine synthesis, microwave irradiation has been successfully applied to one-pot, multicomponent reactions, including those involving cyclic 1,3-diones as precursors to dione-fused systems.[7][8]

-

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and accelerates reaction rates.[9] Ultrasound has been effectively used to promote the synthesis of indolizine derivatives in short reaction times, often at ambient temperature and in eco-friendly solvents like water.[10][11]

Multicomponent Reactions (MCRs): The Path to Atom Economy

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are intrinsically green.[5] They are characterized by high atom economy, operational simplicity, and the rapid generation of molecular complexity, which is highly desirable in drug discovery.[12][13] The synthesis of indolizine scaffolds is well-suited to MCRs, often proceeding via a 1,3-dipolar cycloaddition of an in situ-generated pyridinium ylide with a suitable dipolarophile.[2][4]

The workflow below illustrates a typical three-component approach to building the core indolizine structure, a foundational step for creating dione derivatives.

Sources

- 1. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 2. Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijettjournal.org [ijettjournal.org]

- 4. Indolizine synthesis [organic-chemistry.org]

- 5. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultrasound-promoted regioselective synthesis of chalcogeno-indolizines by a stepwise 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]

- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]

Application Note: Strategic Deployment of 1,2,3,5-Tetrahydroindolizine-1,5-dione in Drug Discovery

Abstract

The 1,2,3,5-tetrahydroindolizine-1,5-dione scaffold represents a privileged, bicyclic vinylogous imide architecture that bridges the gap between rigid alkaloids and flexible peptidomimetics.[1] Unlike the fully aromatic indolizine core, this partially saturated dione system offers unique sp³ stereocenters and distinct hydrogen-bonding vectors (C1 and C5 carbonyls) critical for engaging difficult targets such as tubulin and MDM2-p53 interfaces . This guide provides a definitive protocol for the modular synthesis, functionalization, and biological validation of this scaffold, moving beyond theoretical structures to actionable laboratory workflows.

Part 1: Structural Analysis & Synthetic Accessibility

The Scaffold Advantage

The 1,2,3,5-tetrahydroindolizine-1,5-dione core is characterized by a fused 5,6-bicyclic system containing a bridgehead nitrogen and two carbonyl acceptors. Its value lies in its "Goldilocks" rigidity :

-

Conformational Constraint: The bicyclic lock prevents the entropic penalty often seen in linear peptide drugs.

-

Michael Acceptor Potential: The enone functionality (often present at C6-C7) can serve as a "warhead" for covalent inhibition of cysteine-rich kinases, tunable via C6 substitution.

Protocol 1: Modular Synthesis via [3+3] Annulation

Rationale: We utilize a robust one-pot cascade annulation involving cyclic enaminones. This method is superior to traditional Dieckmann condensations because it allows the simultaneous introduction of diversity at the C2, C3, and C6 positions under mild conditions.

Reagents & Equipment[1][2][3]

-

Precursor A: Pyrrolidine-2,4-dione derivatives (or 4-amino-dihydro-furan-2-ones for O-analogs).

-

Precursor B: Acryloyl chloride or substituted Cinnamoyl chlorides.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Base: Pyridine or Triethylamine (Et₃N).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%).

Step-by-Step Procedure

-

Enaminone Formation (In Situ):

-

Dissolve the pyrrolidine derivative (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ atmosphere.

-

Cool to 0°C. Add Et₃N (2.5 equiv) dropwise.

-

-

Acylation:

-

Slowly add the substituted acryloyl chloride (1.1 equiv) via syringe pump over 20 minutes. Critical: Rapid addition causes polymerization of the chloride.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate O-acylated product often appears at higher R_f.

-

-

Cyclization (The "Switch"):

-

Add DMAP (10 mol%) to the reaction mixture.

-

Reflux at 40°C for 4–6 hours. This promotes the O-to-C acyl migration and subsequent ring closure (aldol-type condensation).

-

-

Workup:

-

Quench with saturated NH₄Cl solution. Extract with DCM (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of DCM -> 5% MeOH/DCM.

-

Yield Expectation: 65–85% depending on C6 sterics.

Part 2: Functionalization & SAR Strategy

To optimize this scaffold for drug candidates, specific positions must be targeted.

| Position | Modification Type | Synthetic Method | Biological Impact |

| C2/C3 | Alkylation/Arylation | Use substituted pyrrolidines as starting material. | Modulates lipophilicity (LogP) and fits hydrophobic pockets (e.g., Tubulin |

| C6 | Halogenation/Cyanation | Electrophilic substitution (NCS/NBS) on the final scaffold. | Tunes the reactivity of the Michael acceptor; enhances metabolic stability. |

| C8 | Aryl Coupling | Pd-catalyzed C-H activation (if unsaturated) or Grignard addition. | Critical for |

Visualization: Synthesis & Functionalization Workflow

Caption: Modular assembly of the indolizine-1,5-dione core via [3+3] annulation, highlighting divergence points for SAR optimization.

Part 3: Biological Validation Protocols

Target: Tubulin Polymerization Inhibition

Indolizine-diones are potent inhibitors of tubulin polymerization, binding to the Colchicine site. This protocol validates the scaffold's efficacy.[1][4][5]

Protocol 2: Fluorometric Tubulin Polymerization Assay

Objective: Quantify the IC₅₀ of the scaffold against tubulin assembly in vitro.

-

Reagent Prep:

-

Tubulin Stock: Porcine brain tubulin (>99% pure) at 10 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP Stock: 100 mM in water.[1]

-

Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available fluorescence enhancement kit.

-

-

Assay Setup (96-well Black Plate):

-

Control: 5 µL DMSO (Vehicle).

-

Positive Control: 5 µL Colchicine (5 µM final).

-

Test Compound: 5 µL of Indolizine-dione (Gradient: 0.1 µM to 50 µM).

-

-

Reaction Initiation:

-

Prepare Master Mix: Tubulin (2 mg/mL final) + GTP (1 mM) in PEM buffer + DAPI.[1]

-

Add 95 µL of Master Mix to each well on ice.

-

-

Measurement:

-

Immediately transfer to a pre-warmed plate reader (37°C).

-

Measure Fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot RFU vs. Time.

-

Calculate

(slope of the linear growth phase). -

% Inhibition =

.[1]

-

Visualization: Mechanism of Action (MoA)

Caption: Pharmacological cascade of Indolizine-1,5-dione derivatives leading to apoptotic cell death via tubulin destabilization.

Part 4: ADME & Stability Considerations

When utilizing this scaffold, researchers must account for the reactivity of the 1,5-dione system.

-

Hydrolytic Stability: The vinylogous imide bond is susceptible to hydrolysis in highly basic media (pH > 10). Maintain formulations at pH 5.0–7.4.

-

Solubility: The core is moderately lipophilic.

-

Recommendation: Introduce a morpholine or piperazine tail at the C8 position (via Mannich reaction or reductive amination) to improve aqueous solubility for in vivo studies.

-

-

Metabolic Soft Spots: The C6-C7 double bond is a potential site for metabolic reduction.

-

Fix: Substitution at C6 (Methyl or Fluoro) sterically hinders reductase enzymes, prolonging half-life (

).

-

References

-

Singh, G. & Matli, P. (2021). "Indolizine-A Privileged Biological Scaffold." Der Pharma Chemica, 13(2): 1-12. Link

- Sandeep, C. et al. (2016). "Recent Advances in the Synthesis of Indolizines and their Biological Applications." RSC Advances. (Contextual grounding for indolizine synthesis).

- Alvarez, R. et al. (2020). "Microtubule-destabilizing agents: Structural and mechanistic insights." Journal of Medicinal Chemistry. (Mechanistic basis for tubulin assay).

-

Nair, V. et al. (2012). "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Chemical Reviews. Link (Basis for MCR protocols).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Indolizine Derivatives." Link

Sources

- 1. Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]

- 3. A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Proposed Scale-Up Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione

Abstract: This document outlines a detailed, proposed synthetic route for the scale-up production of 1,2,3,5-Tetrahydroindolizine-1,5-dione, a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug development. In the absence of a previously established protocol, this guide provides a scientifically grounded, three-step synthetic pathway. The proposed synthesis commences with the N-alkylation of pyrrolidin-2-one with a malonic ester derivative, followed by an intramolecular Dieckmann condensation to construct the bicyclic core, and concluding with decarboxylation to yield the target compound. This application note provides in-depth protocols, scale-up considerations, and mechanistic insights to guide researchers in the synthesis of this and structurally related compounds.

Introduction and Rationale

The indolizine core is a prominent structural motif in a wide array of natural products and pharmacologically active compounds. The partially saturated derivative, 1,2,3,5-Tetrahydroindolizine-1,5-dione, represents an intriguing scaffold for the development of novel therapeutics. Its dione functionality offers multiple points for further chemical modification, making it an attractive starting point for library synthesis in drug discovery programs.

Given the absence of a documented synthesis for this specific target molecule, this application note proposes a robust and scalable synthetic strategy. The chosen approach leverages well-established and high-yielding chemical transformations, prioritizing operational simplicity, cost-effectiveness of starting materials, and amenability to large-scale production.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, beginning with readily available starting materials. The overall strategy is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-oxopyrrolidin-1-yl)malonate (N-Alkylated Intermediate)

This step involves the nucleophilic substitution of a halide on a malonic ester derivative by the nitrogen of pyrrolidin-2-one. The malonic ester synthesis is a classic and versatile method for forming carbon-carbon bonds.[1][2][3]

Reaction Scheme:

(A diagram of the N-alkylation reaction would be depicted here)

Protocol:

-

To a stirred solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of diethyl 2-bromomalonate (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated intermediate.

Scale-Up Considerations:

-

Reagent Handling: Sodium hydride is a highly reactive and flammable solid. On a large scale, it should be handled with extreme caution in a dedicated, controlled environment. Using a pre-made solution of sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide as a non-pyrophoric base is a safer alternative for large-scale operations.

-

Solvent Choice: While DMF is an excellent solvent for this reaction, its high boiling point can make removal difficult. Acetonitrile could be explored as an alternative solvent.

-

Work-up: Quenching a large-scale reaction with aqueous solutions can be hazardous due to gas evolution. A slow, controlled addition of the quenching agent is crucial.

-

Purification: Large-scale column chromatography can be resource-intensive. It is advisable to aim for conditions that yield a product that can be purified by crystallization or distillation if possible.

Step 2: Synthesis of Ethyl 1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate (Dieckmann Condensation Product)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for the formation of five- and six-membered rings.[4][5][6][7][8]

Reaction Scheme:

(A diagram of the Dieckmann condensation would be depicted here)

Protocol:

-

To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add a solution of the N-alkylated intermediate (1.0 eq) in anhydrous ethanol dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of aqueous hydrochloric acid to pH ~7.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Dieckmann condensation product.

-

The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Scale-Up Considerations:

-

Base Selection: Sodium ethoxide is a suitable base. For larger scales, ensuring completely anhydrous conditions is critical to prevent saponification of the ester.

-

Reaction Control: The Dieckmann condensation is an equilibrium process. The final deprotonation of the β-keto ester product by the alkoxide base drives the reaction to completion. Therefore, using at least a full equivalent of base is essential.

-

Work-up: Neutralization of a large volume of a basic solution with acid is exothermic and requires careful temperature control.

-

Product Stability: β-keto esters can be susceptible to hydrolysis and other side reactions, so it is often preferable to proceed to the next step without extensive purification.

Step 3: Synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione (Final Product)

This final step involves the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

Reaction Scheme:

(A diagram of the decarboxylation reaction would be depicted here)

Protocol:

-

To a solution of the crude Dieckmann condensation product (1.0 eq) in a mixture of acetic acid and water (e.g., 3:1), add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture to reflux for 4-8 hours, or until the evolution of carbon dioxide ceases. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 1,2,3,5-Tetrahydroindolizine-1,5-dione.

Scale-Up Considerations:

-

Reaction Conditions: The decarboxylation can be driven by heat. The choice of acid and solvent should be optimized for yield and ease of removal.

-

Off-gassing: The evolution of carbon dioxide needs to be safely managed in a large-scale reactor.

-

Purification: Recrystallization is a highly desirable purification method for large-scale synthesis as it is generally more cost-effective and scalable than chromatography.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pyrrolidin-2-one | Sodium hydride, Diethyl 2-bromomalonate | DMF | 60 | 12-18 | 70-85 |

| 2 | N-Alkylated Intermediate | Sodium ethoxide | Ethanol | Reflux | 4-6 | 80-90 |

| 3 | Dieckmann Product | Acetic acid, Water, Sulfuric acid | - | Reflux | 4-8 | 75-85 |

Visualization of Key Processes

Caption: Mechanism of the intramolecular Dieckmann condensation.

Conclusion

This application note provides a comprehensive and detailed guide for the proposed synthesis of 1,2,3,5-Tetrahydroindolizine-1,5-dione. By employing a sequence of well-understood and scalable reactions, this protocol offers a reliable pathway for researchers to access this novel heterocyclic compound. The inclusion of scale-up considerations aims to facilitate the transition from laboratory-scale synthesis to larger-scale production for further investigation in drug discovery and development programs.

References

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

-

Malonic ester synthesis. (2023, October 23). In Wikipedia. [Link]

- Kandeel, M. M., Kamal, A. M., Abdeen, M. A., & Abdel-Megeed, M. F. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68–85.

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). PatSnap. [Link]

- Al-Sultani, A. A. J., & Al-Juboori, A. A. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 132-142.

- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2014). Beilstein Journal of Organic Chemistry, 10, 1346–1353.

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.

- Al-Juboori, A. A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10.

-

Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

- France, S., et al. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines.

- Wang, Y., et al. (2021). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. Physical Chemistry Chemical Physics, 23(23), 13031-13040.

- Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(45), 10245–10258.

-

Synthesis of indolizines. (n.d.). Organic Chemistry Portal. [Link]

- Kikelj, D. (2016). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 21(9), 1156.

-

Dieckmann condensation. (2023, November 28). In Wikipedia. [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved from [Link]

-

23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts. [Link]

-

7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, July 31). Chemistry LibreTexts. [Link]

- Singh, R., & Geetanjali. (2016). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 7(3), 57–64.

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). ResearchGate. Retrieved from [Link]

-

Various methods for the synthesis of indolizine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of the synthesis of indolizines 89. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Microwave-Assisted Synthesis of Tetrahydroindolizine-1,5-dione Compounds

This Application Note is designed for researchers and drug development professionals focusing on the high-efficiency synthesis of tetrahydroindolizine-1,5-dione scaffolds and related fused heterocycles. These structures are critical intermediates in the synthesis of Camptothecin alkaloids (e.g., Irinotecan) and possess significant pharmacological potential as anticancer and antiviral agents.

Executive Summary

The tetrahydroindolizine-1,5-dione core (and its structural variants like 1,3-diones or 3,5-diones depending on fusion nomenclature) represents a privileged scaffold in medicinal chemistry. It serves as the structural foundation for Camptothecin analogues (Topoisomerase I inhibitors) and various bioactive alkaloids. Traditional thermal synthesis of these bicyclic systems often requires prolonged reflux (24–48 h), toxic solvents, and tedious purification, often suffering from low yields due to competing polymerization.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that leverages the dipolar nature of the reaction intermediates to accelerate the 1,3-dipolar cycloaddition cascade . By utilizing controlled dielectric heating, this method reduces reaction times to minutes, improves atom economy, and enables the rapid generation of library diversity.

Scientific Foundation & Mechanism

The Chemistry: 1,3-Dipolar Cycloaddition Cascade

The synthesis hinges on the in-situ generation of a pyridinium ylide (a 1,3-dipole) followed by a cycloaddition with an electron-deficient dipolarophile.

-

Zwitterion Formation: The reaction initiates with the nucleophilic attack of Pyridine (1) on an electron-deficient alkyne, typically Dimethyl Acetylenedicarboxylate (DMAD, 2) . This forms a reactive 1,4-zwitterionic intermediate.

-

1,3-Dipole Generation: This zwitterion can trap an electrophile (e.g., an aldehyde or another alkene). In the synthesis of tetrahydroindolizine-diones, the zwitterion often reacts with an N-substituted maleimide (3) (acting as the dipolarophile).

-

Cyclization: The intermediate undergoes a [3+2] cycloaddition to form the fused tetrahydroindolizine ring system. The high polarity of the zwitterionic transition state makes this reaction exceptionally sensitive to microwave irradiation, which stabilizes the polar transition state via specific microwave effects.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade mechanism under microwave irradiation.

Caption: Mechanistic flow of the microwave-assisted 1,3-dipolar cycloaddition yielding the tetrahydroindolizine scaffold.

Experimental Protocol

Materials & Reagents

-

Pyridine (1.0 equiv) - Nucleophilic trigger.

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.0 equiv) - Alkyne component.

-

N-Phenylmaleimide (1.0 equiv) - Dipolarophile source for dione motif.

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: Solvent-free conditions are also viable but MeCN offers better thermal distribution.

-

Catalyst (Optional): L-Proline or Acetic Acid (10 mol%) can enhance specific diastereoselectivity but are not strictly required for the core reaction.

Workflow: Microwave Synthesis

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Pyridine (1.0 mmol, 80 µL) and DMAD (1.0 mmol, 123 µL) in Acetonitrile (2 mL).

-

Activation: Stir at room temperature for 1 minute. The solution may turn yellow/orange, indicating zwitterion formation.

-

Addition: Add N-Phenylmaleimide (1.0 mmol, 173 mg) to the vial. Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 100°C

-

Time: 10 Minutes

-

Pressure Limit: 250 psi

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Work-up: Cool the reaction vessel to room temperature using compressed air (built-in feature).

-

Purification: The product often precipitates upon cooling. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Experimental Workflow Diagram

Caption: Operational workflow for the microwave-assisted synthesis of tetrahydroindolizine-1,5-dione derivatives.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the synthesis of dimethyl 1,3-dioxo-2-phenyl-1,2,3,8a-tetrahydroindolizine-1,2-dicarboxylate (representative target).